9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one
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Overview
Description
9-(Dibutylamino)-6a,12a-dihydro-3’H-spiro[benzo[a]xanthene-12,1’-isobenzofuran]-3(4H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of xanthenes, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dibutylamino)-6a,12a-dihydro-3’H-spiro[benzo[a]xanthene-12,1’-isobenzofuran]-3(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with phthalic anhydride in the presence of a Lewis acid catalyst, followed by the introduction of the dibutylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(Dibutylamino)-6a,12a-dihydro-3’H-spiro[benzo[a]xanthene-12,1’-isobenzofuran]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(Dibutylamino)-6a,12a-dihydro-3’H-spiro[benzo[a]xanthene-12,1’-isobenzofuran]-3(4H)-one is used as a fluorescent dye due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, this compound is used as a probe to study cellular processes. Its fluorescence allows for the visualization of cellular components and the tracking of molecular interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of 9-(Dibutylamino)-6a,12a-dihydro-3’H-spiro[benzo[a]xanthene-12,1’-isobenzofuran]-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 9-(Diethylamino)-6a,12a-dihydro-3’H-spiro[benzo[a]xanthene-12,1’-isobenzofuran]-3(4H)-one
- 9-(Dimethylamino)-6a,12a-dihydro-3’H-spiro[benzo[a]xanthene-12,1’-isobenzofuran]-3(4H)-one
Uniqueness
Compared to similar compounds, 9-(Dibutylamino)-6a,12a-dihydro-3’H-spiro[benzo[a]xanthene-12,1’-isobenzofuran]-3(4H)-one exhibits unique properties due to the presence of the dibutylamino group. This group enhances the compound’s lipophilicity and can influence its interaction with biological targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C32H35NO3 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
9'-(dibutylamino)spiro[1H-2-benzofuran-3,12'-6a,12a-dihydro-4H-benzo[a]xanthene]-3'-one |
InChI |
InChI=1S/C32H35NO3/c1-3-5-17-33(18-6-4-2)24-12-15-28-30(20-24)36-29-16-11-22-19-25(34)13-14-26(22)31(29)32(28)27-10-8-7-9-23(27)21-35-32/h7-16,20,29,31H,3-6,17-19,21H2,1-2H3 |
InChI Key |
FCLGZIYXZLGCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4C(O2)C=CC5=C4C=CC(=O)C5)C6=CC=CC=C6CO3 |
Origin of Product |
United States |
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